Benzenepropanethioic acid, S-(1-methylethyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanethioic acid, S-(1-methylethyl) ester typically involves the esterification of benzenepropanethioic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts in a packed bed reactor is also a common approach to enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, base catalysts such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amides, esters.
Scientific Research Applications
Benzenepropanethioic acid, S-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioester derivatives.
Biology: Investigated for its potential role in enzyme inhibition studies, particularly in the inhibition of proteases.
Medicine: Explored for its potential use in drug development, especially in the design of prodrugs that can be activated by enzymatic cleavage.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of benzenepropanethioic acid, S-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the release of the active thiol compound. This thiol can then interact with cysteine residues in enzymes, leading to their inhibition. The aromatic benzene ring also contributes to the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Benzenepropanoic acid, isopropyl ester: Similar structure but lacks the sulfur atom, leading to different chemical reactivity.
Phenylpropanoic acid, isopropyl ester: Similar ester functional group but different aromatic substitution pattern.
Thioesters of other aromatic acids: Similar sulfur-containing ester functional group but different aromatic rings.
Uniqueness: Benzenepropanethioic acid, S-(1-methylethyl) ester is unique due to the presence of both an aromatic benzene ring and a thioester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53573-31-2 |
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Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
S-propan-2-yl 3-phenylpropanethioate |
InChI |
InChI=1S/C12H16OS/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
WSKZJOSRGGOTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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